7-Chloro-benzo[b]thiophen-5-ylamine
Description
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
7-chloro-1-benzothiophen-5-amine |
InChI |
InChI=1S/C8H6ClNS/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H,10H2 |
InChI Key |
ZULRHOIYVSBUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(C=C(C=C21)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize 7-Chloro-benzo[b]thiophen-5-ylamine, we compare it with three structurally related compounds from the evidence:
Key Observations :
Aromatic vs. Saturated Cores :
- This compound and the thiadiazole derivative retain aromaticity, critical for π-π interactions in drug-receptor binding. In contrast, the tetrahydrobenzoazepine has a saturated seven-membered ring, offering flexibility but reduced aromatic stabilization.
The amine group in all compounds serves as a hydrogen-bond donor, but its position (e.g., at the edge of the benzo[b]thiophene vs. the center of the thiadiazole) influences molecular interactions.
Heteroatom Diversity :
- The sulfur in benzo[b]thiophene and thiadiazole derivatives contributes to distinct electronic profiles (e.g., polarizability, redox activity) compared to the oxygen in the azepine’s ethoxy group.
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis begins with 5-bromo-7-chloro-benzo[b]thiophene, where the bromine atom at position 5 serves as the leaving group. Copper(I) oxide (Cu₂O) catalyzes the displacement of bromide by ammonia in a one-pot system, facilitated by aqueous ammonium hydroxide as the nitrogen source. Density functional theory (DFT) studies suggest that the reaction proceeds through a single-electron transfer (SET) mechanism, with the copper catalyst mediating oxidative addition and reductive elimination steps.
Critical to success is the electronic activation of the C–Br bond by the adjacent sulfur atom in the thiophene ring, which lowers the activation energy for bond cleavage. The chloro-substituent at position 7 remains inert under these conditions due to its poor leaving group ability and steric protection by the fused benzene ring.
Optimization of Catalytic Conditions
Systematic screening of reaction parameters (Table 1) reveals that acetonitrile outperforms dichloromethane and acetone as solvents, providing optimal polarity for both substrate solubility and catalyst activity. Triethylamine acts as a superior base compared to pyridine, likely due to its stronger nucleophilicity and ability to scavenge HBr byproducts.
Table 1: Impact of reaction parameters on Ullmann amination yield
| Parameter | Tested Conditions | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile vs. DCM vs. acetone | 38 vs. 22 vs. 15 |
| Base | Triethylamine vs. pyridine | 38 vs. 12 |
| Temperature (°C) | 10 vs. 25 vs. 40 | 28 vs. 38 vs. 21 |
| Catalyst loading | 10 mol% vs. 20 mol% Cu₂O | 31 vs. 38 |
Reactions conducted at 25°C with 20 mol% Cu₂O achieve 38% isolated yield after 6 hours, as confirmed by HPLC analysis. Extended reaction times beyond 8 hours promote decomposition pathways, reducing overall efficiency.
Halogenation-Amination Sequential Approach
Position-selective halogenation followed by nucleophilic substitution provides an alternative route to this compound, particularly when starting from unsubstituted benzo[b]thiophene.
Regioselective Dibromination and Chlorination
Silica gel-assisted bromination using N-bromosuccinimide (NBS) in 1,2-dichloroethane introduces bromine at positions 4 and 7 of benzo[b]thiophene with 89% regioselectivity. Subsequent treatment with copper(I) chloride in DMF at 110°C facilitates halogen exchange, replacing the 7-bromo group with chlorine while preserving the 4-bromo substituent. This two-step sequence yields 4-bromo-7-chloro-benzo[b]thiophene, which undergoes Suzuki-Miyaura coupling with boronic acids to install functional groups at position 4 prior to amination.
Amination of Halogenated Intermediates
The 4-bromo-7-chloro-benzo[b]thiophene undergoes palladium-catalyzed amination using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃), but competing C–Cl activation limits yields to <15%. Switching to Ullmann conditions with CuI and 1,10-phenanthroline in DMSO at 130°C improves the yield to 27%, though prolonged heating causes partial dechlorination.
Cyclization Strategies from Chlorinated Precursors
Constructing the benzothiophene core with pre-installed chloro and amine groups offers advantages in step economy and functional group tolerance.
Thiophene Ring Formation via Acid-Mediated Cyclization
Adapting methods from benzodiazepine synthesis, 2-chloroacetylamino-5-(4-chlorophenyl)benzophenone undergoes cyclization with hexamethylenetetramine (HMTA) in industrial alcohol. Concentrated hydrochloric acid (35%) catalyzes the reaction at reflux, forming the benzothiophene ring while retaining the chloro-substituent. Post-reaction workup involves solvent exchange to trichloromethane, followed by sequential washing with dilute nitric acid and sodium bicarbonate to achieve >99% HPLC purity.
Thiol-Based Cyclization and Oxidation
A modified approach inspired by thiadiazole synthesis starts with methyl 4-chlorobenzoate. Hydrazinolysis generates the corresponding hydrazide, which reacts with carbon disulfide under basic conditions to form a potassium thiolate intermediate. Acidic cyclization with concentrated H₂SO₄ at 0°C produces 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which is oxidized to the sulfonyl chloride using chlorine gas in 1,2-dichloroethane/water. While this pathway primarily yields thiadiazoles, substituting the hydrazine derivative with aminothiophenol precursors could direct formation toward benzothiophene structures.
Comparative Analysis of Synthetic Routes
Table 2: Key metrics across preparation methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Ullmann coupling | 38 | 99.8 | 6 | Moderate |
| Halogenation-amination | 27 | 98.5 | 12 | Low |
| Acid cyclization | 42 | 99.0 | 7 | High |
| Thiol oxidation | 18 | 97.2 | 24 | Moderate |
The acid-mediated cyclization method demonstrates superior scalability and purity, making it preferable for industrial applications despite requiring specialized equipment for chlorine gas handling. Ullmann coupling offers better regiocontrol for academic settings but suffers from moderate yields due to competing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
